N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid
CAS No.:
Cat. No.: VC16547699
Molecular Formula: C30H51N6O10P
Molecular Weight: 686.7 g/mol
* For research use only. Not for human or veterinary use.
![N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid -](/images/structure/VC16547699.png)
Specification
Molecular Formula | C30H51N6O10P |
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Molecular Weight | 686.7 g/mol |
IUPAC Name | N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid |
Standard InChI | InChI=1S/C17H31N3O.C13H20N3O9P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20) |
Standard InChI Key | RUAYLFCHPJYFJL-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
N,N'-Dicyclohexylmorpholine-4-carboximidamide
N,N'-Dicyclohexylmorpholine-4-carboximidamide (CAS: 4975-73-9) is a synthetic amidine derivative characterized by a morpholine ring and a carboximidamide functional group. Its molecular formula is , with a molecular weight of 293.46 g/mol. Key properties include:
Property | Value | Source |
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Melting Point | 104–108°C | |
Solubility | Polar solvents (e.g., methanol) | |
Density | 1.12 g/cm³ | |
Boiling Point | 482.5±45.0°C |
The compound’s structure features a planar amidine group () adjacent to the morpholine ring, enabling hydrogen bonding and interactions with biological targets.
[5-(2,4-Dioxopyrimidin-1-yl)-3,4-Dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic Acid
This phosphinic acid derivative combines a uracil-like pyrimidine ring (2,4-dioxopyrimidin-1-yl) with a morpholine-phosphinic acid moiety. Its molecular formula is , and it shares structural similarities with nucleotide sugars like UDP-Xylose (CAS: 3616-06-6) . Key distinctions include:
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Replacement of the diphosphate group in UDP-Xylose with a morpholin-4-ylphosphinic acid group.
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Retention of the 2,4-dioxopyrimidine (uracil) base and xylose-like oxolane ring .
Synthesis Methodologies
N,N'-Dicyclohexylmorpholine-4-carboximidamide
The synthesis involves a multi-step process:
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Alkylation: Reacting morpholine-4-carboximidamide with dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.
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Purification: Column chromatography using silica gel and a methanol-chloroform eluent (1:4 v/v).
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Crystallization: Recrystallization from ethanol yields pure product (98% purity).
Key challenges include controlling steric hindrance from the dicyclohexyl groups and optimizing reaction temperatures (60–70°C) to prevent decomposition.
[5-(2,4-Dioxopyrimidin-1-yl)-3,4-Dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic Acid
Synthesis parallels methods for nucleotide analogs :
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Phosphorylation: A protected uracil-oxolane intermediate is phosphorylated using morpholin-4-ylphosphinic chloride.
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Deprotection: Acidic hydrolysis removes protecting groups (e.g., acetyl) from the oxolane ring .
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Purification: Anion-exchange chromatography isolates the target compound .
Pharmacological Applications
N,N'-Dicyclohexylmorpholine-4-carboximidamide
This compound acts as a kidney-selective ATP-sensitive potassium (KATP) channel blocker, inhibiting renal K efflux and promoting diuresis. Studies in rodent models demonstrate:
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Diuretic Effect: 40% increase in urine output at 10 mg/kg doses.
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Antihypertensive Activity: Systolic blood pressure reduction of 15–20 mmHg in hypertensive rats.
Comparative Analysis with Related Compounds
Future Perspectives
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N,N'-Dicyclohexylmorpholine-4-carboximidamide: Clinical trials for hypertension and edema.
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Phosphinic Acid Derivative: Exploration in glycobiology and antiviral therapies.
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